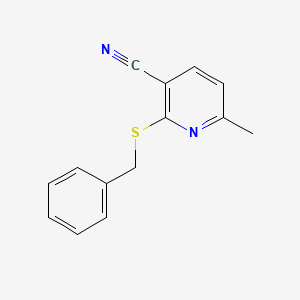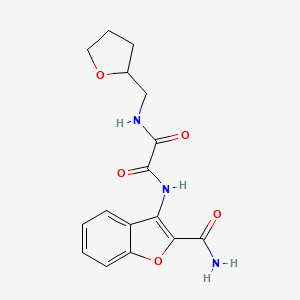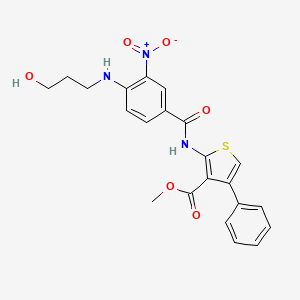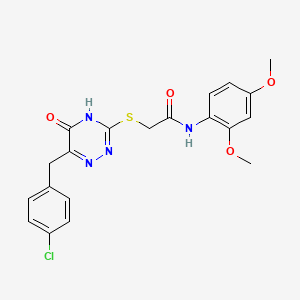
2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole, commonly known as ABZI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABZI belongs to the class of imidazole compounds, which are widely used in medicinal chemistry for their diverse biological activities.
Scientific Research Applications
Synthesis and Molecular Structure
Research on imidazole derivatives, including those similar to 2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole, focuses on their synthesis and molecular structure analysis. Studies have synthesized various imidazole derivatives and analyzed their structures using spectral analytical data and X-ray diffraction. The molecular structure and crystal packing play a crucial role in determining the properties and potential applications of these compounds (Sharma et al., 2018).
Antimicrobial Properties
Imidazole derivatives have been extensively studied for their antimicrobial properties. These compounds, including those structurally similar to this compound, have shown significant inhibitory activity against various pathogenic bacterial and fungal strains. This includes activity against Candida albicans and other microbes, making them potential candidates for developing new antimicrobial agents (Narwal et al., 2012), (Sharma et al., 2017).
Potential as COX-2 Inhibitors
Some imidazole derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, including variations of this compound, have shown potential in in vivo anti-inflammatory activity, suggesting their use in treating inflammatory conditions (Navidpour et al., 2007).
Photophysical and Theoretical Studies
Imidazole derivatives have been the subject of photophysical and theoretical studies. These studies involve excited-state intramolecular proton transfer (ESIPT) molecules, which have applications in fluorescence and spectroscopy. The molecular structure, electronic properties, and fluorescence of these compounds are crucial for their potential use in chemical sensing and optical materials (Somasundaram et al., 2018).
Molecular Docking Studies
Molecular docking studies have been conducted on imidazole derivatives to understand their interaction with biological targets, such as enzymes and receptors. These studies provide insights into the potential therapeutic applications of these compounds, including their role as antimicrobial agents and enzyme inhibitors (Jayashree et al., 2019).
Properties
IUPAC Name |
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2S/c1-2-10-23-18-21-12-17(13-6-8-14(19)9-7-13)22(18)16-5-3-4-15(20)11-16/h2-9,11-12H,1,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFGHWBIQWKLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2517862.png)
![1-[(3S,4R)-3-Amino-4-(2-fluorophenyl)pyrrolidin-1-yl]-2-(2-tert-butyltetrazol-5-yl)ethanone;hydrochloride](/img/structure/B2517863.png)


![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2517870.png)
![[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2517871.png)



![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)

